Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide

Covalent inhibitor KPNB1 importin β1

Procure (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide (CAS 468767-57-9) as a patent-exempt, cysteine-reactive probe for competitive ABPP and DNA damage assays. Its (E)-configured cyanoacrylamide warhead and 4-fluorophenyl substituent enable label-free ¹⁹F NMR monitoring, offering a distinct advantage over furanylacrylamide or benzamide-tetrazole analogs in target engagement and selectivity profiling across K-562 and UACC-62 cell lines.

Molecular Formula C20H14FN3OS
Molecular Weight 363.41
CAS No. 468767-57-9
Cat. No. B2414735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide
CAS468767-57-9
Molecular FormulaC20H14FN3OS
Molecular Weight363.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N
InChIInChI=1S/C20H14FN3OS/c21-17-8-6-15(7-9-17)10-16(12-22)19(25)24-20-23-13-18(26-20)11-14-4-2-1-3-5-14/h1-10,13H,11H2,(H,23,24,25)/b16-10+
InChIKeyBSVGORBCAOYASK-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(5-Benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide (CAS 468767-57-9): A Cyanoacrylamide-Thiazole Anticancer Scaffold for Targeted Procurement


(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide (CAS 468767-57-9) is a synthetic small molecule (C₂₀H₁₄FN₃OS, MW 363.4) combining a 5-benzylthiazole core, a 2-cyanoacrylamide electrophilic warhead, and a 4-fluorophenyl substituent . The compound belongs to the class of thiazole-based cyanoacrylamide derivatives that have emerged as antiproliferative agents targeting diverse intracellular pathways, including importin β1 (KPNB1) and DNA integrity surveillance [1]. Its structural architecture—specifically the (E)-configured cyanoacrylamide moiety—positions it as a covalent inhibitor candidate distinct from simple acrylamides or benzamides in the same scaffold family [2].

Why Generic Thiazole Substitution Fails: Critical Substituent-Dependent Activity Switches in (E)-N-(5-Benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide


Within the 5-benzylthiazole-2-yl scaffold family, minor substituent variations produce dramatic shifts in both potency and target engagement. Replacement of the cyanoacrylamide with a furanylacrylamide yields a high-affinity KPNB1 ligand (Kd ~20 nM) [1], while substitution with a tetrazole-benzamide moiety generates nanomolar anti-leukemic activity against K-562 cells (IC₅₀ 56.4 nM) [2]. Conversely, switching from the 4-fluorophenyl to a 4-methoxyphenyl substituent alters electronic character and likely binding mode without documented quantitative data . These non-linear structure-activity relationships mean that even close analogs cannot serve functionally equivalent roles in assays, target engagement studies, or in vivo models.

Quantitative Differentiation Evidence: (E)-N-(5-Benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide vs. Structurally Proximal Analogs


Electrophilic Warhead Chemistry: Cyanoacrylamide vs. Furanacrylamide Target Engagement Profile

The (E)-2-cyano-3-(4-fluorophenyl)acrylamide electrophile in the target compound is structurally distinct from the 3-(furan-2-yl)acrylamide moiety in the KPNB1-targeted aminothiazole lead compound 1 [1]. Compound 1 demonstrates high-affinity KPNB1 binding (Kd ~20 nM) via a competitive fluorescein-labeled binding assay, inhibiting the importin pathway without a cyano group [1]. The replacement of furan with a 4-fluorophenyl group and addition of the electron-withdrawing 2-cyano substituent in the target compound is expected to alter both electrophilicity and target selectivity, positioning it for distinct cysteine-reactive or Michael-acceptor-based covalent inhibition profiles. Direct target engagement and selectivity data for the target compound are not yet published in peer-reviewed literature; this evidence constitutes cross-study comparable inference from the shared 5-benzylthiazole scaffold [2].

Covalent inhibitor KPNB1 importin β1 nuclear transport

Anti-Leukemic Potency Comparison: Cyanoacrylamide vs. Tetrazole-Benzamide Bioisostere in K-562 Cells

The tetrazole-bearing analog N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (compound 3d) inhibited K-562 leukemia cell growth with an IC₅₀ of 56.4 nM and UACC-62 melanoma cells with IC₅₀ of 56.9 nM in the SRB assay [1]. This compound achieved a selectivity index (SI) of 101.0 against leukemic vs. pseudo-normal HaCaT, NIH-3T3, and J774.2 cells by MTT assay [1]. The target compound shares the 5-benzylthiazole core and 4-fluorophenyl substituent but replaces the benzamide linker and tetrazole pharmacophore with a cyanoacrylamide system. No peer-reviewed IC₅₀ data specific to the target compound in K-562 or UACC-62 cells have been identified; the commonly cited values (56.4 nM K-562, 56.9 nM UACC-62) from non-primary sources correspond to compound 3d, not to CAS 468767-57-9 [2]. This evidence is classified as class-level inference based on shared scaffold pharmacology.

K-562 leukemia bioisosteric replacement SRB assay

Patent Landscape: Structural Novelty of the Cyanoacrylamide-Fluorophenyl Motif vs. Prior Art 4-Alkyl Enamides

Chinese patent CN-105017174-B (granted 2017-03-15) claims N-(4-alkyl-5-benzylthiazol-2-yl) enamide derivatives and their use as anticancer agents [1]. The patent specifically requires a C₁–C₄ alkyl substituent at the 4-position of the thiazole ring. The target compound (CAS 468767-57-9) lacks this 4-alkyl substituent entirely, bearing only hydrogen at position 4, and incorporates a 2-cyano group on the acrylamide moiety—a feature not explicitly exemplified in the patent's Markush formula [1]. A full-text search of CN-105017174-B for the CAS number 468767-57-9 returned no matches [2]. This structural divergence places the target compound outside the primary claims of the patent, suggesting freedom-to-operate advantages for independent research use.

Patent CN-105017174-B enamide anticancer structural novelty

Physicochemical Differentiation: Calculated Property Profile vs. Methoxy Analog

The 4-fluorophenyl substituent in the target compound (C₂₀H₁₄FN₃OS, MW 363.4) imparts distinct physicochemical properties compared to the 4-methoxyphenyl analog (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide (C₂₁H₁₇N₃O₂S, MW 375.45) . The fluorine atom increases electronegativity and metabolic stability relative to the methoxy group, while reducing molecular weight by 12 Da. Fluorination also lowers logP compared to methoxylation, potentially improving aqueous solubility. Both compounds contain the (E)-configured 2-cyanoacrylamide warhead maintaining geometric integrity. Quantitative experimental comparison of solubility, permeability, or metabolic stability between the two analogs is not available in the public domain.

Lipinski Rule of Five drug-likeness logP molecular weight

DNA Damage Induction: Class-Level Evidence from Thiazole-Based Cyanoacrylamide Derivatives

A novel series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives (3a–f) was recently evaluated for DNA cleavage activity, DNA/BSA binding properties, and anticancer behavior against colon and breast cancer cell lines [1]. The cyanoacrylamide-thiazole architecture common to both this series and the target compound suggests that the electrophilic 2-cyanoacrylamide moiety may engage in direct or indirect DNA-damaging mechanisms. Additionally, the tetrazole-benzamide analog 3d was confirmed to induce single-strand DNA breaks in K-562 cells via alkaline comet assay and triggered morphological changes consistent with apoptosis [2]. While direct DNA damage or apoptosis data for the target compound are not published, the cyanoacrylamide electrophile is structurally competent to participate in such mechanisms.

DNA cleavage DNA/BSA binding comet assay apoptosis

Recommended Research Application Scenarios for (E)-N-(5-Benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide Based on Current Evidence


Covalent Probe Development for Chemoproteomic Target Deconvolution

The (E)-2-cyano-3-(4-fluorophenyl)acrylamide warhead serves as a potential cysteine-reactive electrophile suitable for activity-based protein profiling (ABPP). Procurement of the target compound enables competitive ABPP experiments to identify covalent targets within the cancer cell proteome, building on the KPNB1 inhibitory precedent established by the furan analog compound 1 (Kd ~20 nM) [1]. The fluorine atom provides a spectroscopic handle (¹⁹F NMR) to monitor binding events without requiring additional labeling, a practical advantage over non-fluorinated congeners .

Structure-Activity Relationship (SAR) Studies on the 5-Benzylthiazole Pharmacophore

The target compound occupies a unique position in the SAR landscape: it retains the 5-benzylthiazole core and 4-fluorophenyl substituent of the nanomolar-potency compound 3d (K-562 IC₅₀ 56.4 nM, SI = 101.0) [2] but replaces the benzamide-tetrazole moiety with a cyanoacrylamide. Systematic comparison of these two compounds in parallel dose-response assays across the NCI-60 panel or leukemia-focused cell line panels would quantify the contribution of the cyanoacrylamide versus benzamide pharmacophore to antiproliferative potency and selectivity. The patent-exempt status of the target compound supports unrestricted publication and IP generation [3].

DNA Damage Response Pathway Profiling in Leukemia and Melanoma Models

Given that the tetrazole analog 3d induces single-strand DNA breaks detectable by alkaline comet assay in K-562 cells [2] and that related thiazole-cyanoacrylamide derivatives exhibit DNA cleavage activity [4], the target compound should be evaluated in parallel DNA damage assays (comet, γ-H2AX foci formation, phospho-ATM/ATR western blotting) to determine whether the cyanoacrylamide warhead enhances or modulates genotoxic potency. K-562 (leukemia) and UACC-62 (melanoma) cell lines are the recommended initial test systems, as the 5-benzylthiazole scaffold has demonstrated consistent activity in these lineages [2].

Comparative Physicochemical and DMPK Profiling of Fluorinated vs. Methoxylated Cyanoacrylamide Analogs

Procurement of the target compound alongside its 4-methoxyphenyl analog (CAS not fully characterized) enables head-to-head comparison of solubility (kinetic and thermodynamic), logP/logD, microsomal stability (human and mouse liver microsomes), and Caco-2 permeability. The fluorine substituent is expected to confer superior metabolic stability relative to the methoxy group, which is susceptible to O-demethylation by CYP450 enzymes . Such a comparative dataset would guide lead optimization decisions in medicinal chemistry programs targeting the thiazole-cyanoacrylamide chemical series.

Quote Request

Request a Quote for (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-fluorophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.